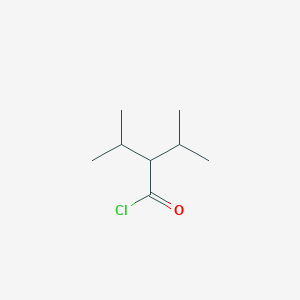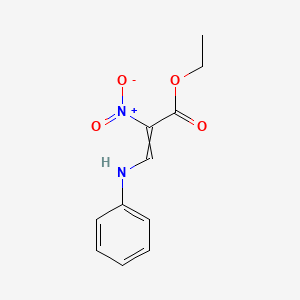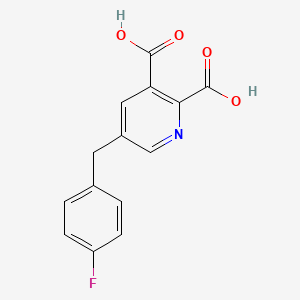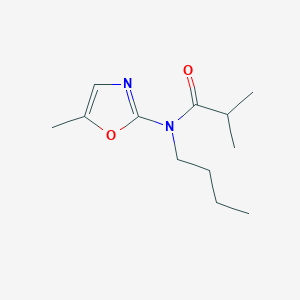
Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- is an organic compound with the molecular formula C12H20N2O2 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- typically involves the reaction of 2-methyl-5-methyl-1,3-oxazole with N-butyl-2-methylpropanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxazole ring can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring plays a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-Butyl-2-methylpropanamide: Lacks the oxazole ring, making it less versatile in certain reactions.
2-Methyl-5-methyl-1,3-oxazole: Contains the oxazole ring but lacks the butyl and propanamide groups.
Uniqueness
Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- is unique due to the combination of the oxazole ring with butyl and propanamide groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.
特性
CAS番号 |
57068-75-4 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC名 |
N-butyl-2-methyl-N-(5-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-14(11(15)9(2)3)12-13-8-10(4)16-12/h8-9H,5-7H2,1-4H3 |
InChIキー |
OYSBQIYYPMWEGL-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=NC=C(O1)C)C(=O)C(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8683968.png)
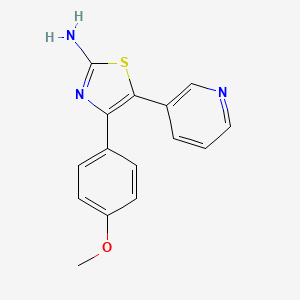
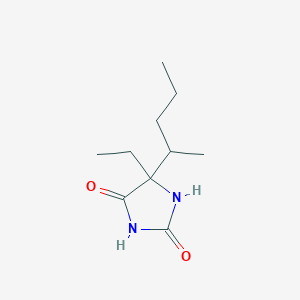
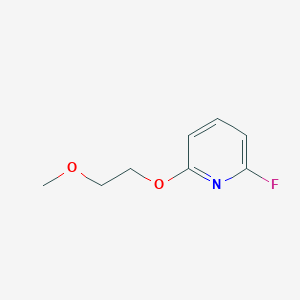

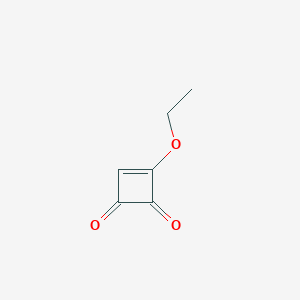
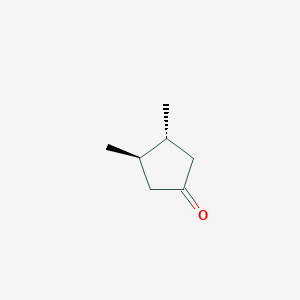
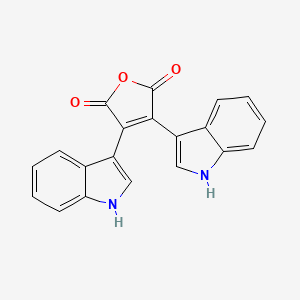
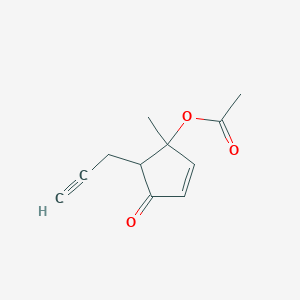
![4-[[4-(3,4-Dichlorophenoxy)-1-piperidinyl]methyl]-1,2-cyclopentanediol](/img/structure/B8684023.png)
